(2-methylphenyl)methanesulfonyl Chloride
CAS No.: 92614-55-6
Cat. No.: VC1992925
Molecular Formula: C8H9ClO2S
Molecular Weight: 204.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92614-55-6 |
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Molecular Formula | C8H9ClO2S |
Molecular Weight | 204.67 g/mol |
IUPAC Name | (2-methylphenyl)methanesulfonyl chloride |
Standard InChI | InChI=1S/C8H9ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3 |
Standard InChI Key | NDMREUGSHNSYBI-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CS(=O)(=O)Cl |
Canonical SMILES | CC1=CC=CC=C1CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structure
(2-Methylphenyl)methanesulfonyl chloride, known by its CAS registry number 92614-55-6, is an organic compound characterized by a 2-methylphenyl (o-tolyl) group attached to a methanesulfonyl chloride moiety. Its molecular structure features a benzene ring with a methyl substituent at the ortho position and a methanesulfonyl chloride group attached to the ring .
Identification Parameters
The compound is identified through various chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers of (2-Methylphenyl)methanesulfonyl chloride
Parameter | Value |
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CAS Number | 92614-55-6 |
Molecular Formula | C₈H₉ClO₂S |
Molecular Weight | 204.67 g/mol |
IUPAC Name | (2-methylphenyl)methanesulfonyl chloride |
InChI Key | NDMREUGSHNSYBI-UHFFFAOYSA-N |
European Community (EC) Number | 673-806-9 |
MDL Number | MFCD02683108 |
PubChem CID | 2760661 |
Synonyms
This compound is recognized by multiple synonyms in scientific literature and commercial contexts :
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o-Tolylmethanesulfonyl chloride
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2-Methylbenzylsulfonyl chloride
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2-Methylphenyl methanesulphonyl chloride
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o-Tolyl-methanesulfonyl chloride
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o-Tolyl methanesulfonyl chloride
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Benzenemethanesulfonyl chloride, 2-methyl-
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2-Methylphenyl methyl sulfonyl chloride
Physical and Chemical Properties
(2-Methylphenyl)methanesulfonyl chloride possesses distinct physical and chemical properties that influence its handling, storage, and applications in chemical processes.
Physical Properties
The physical properties of this compound are presented in Table 2, which summarizes key parameters relevant for laboratory and industrial applications .
Table 2: Physical Properties of (2-Methylphenyl)methanesulfonyl chloride
Property | Value |
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Physical State | Solid |
Color | Not specified in search results |
Odor | Not specified in search results |
Melting Point | Not directly specified, but likely similar to related compounds (76-80°C) |
Boiling Point | Not directly specified, but likely around 305°C at 760 mmHg (based on similar compounds) |
Density | Not directly specified, but likely around 1.3 g/cm³ (based on similar compounds) |
Flash Point | Not directly specified, but likely around 138°C (based on similar compounds) |
Storage Condition | 2-8°C |
Chemical Properties
(2-Methylphenyl)methanesulfonyl chloride exhibits significant reactivity due to its sulfonyl chloride functional group. The compound is moisture-sensitive and reacts with water, producing hydrochloric acid as a byproduct. It demonstrates strong electrophilic character at the sulfur atom, making it reactive toward nucleophiles such as amines, alcohols, and thiols .
The compound undergoes hydrolysis in the presence of moisture, leading to the formation of the corresponding sulfonic acid. When heated to decomposition, it may produce toxic fumes including sulfur oxides, hydrogen chloride gas, carbon monoxide, and carbon dioxide .
Synthesis Methods
Several synthetic routes are available for the preparation of (2-methylphenyl)methanesulfonyl chloride, each with specific advantages depending on the scale and available starting materials.
Laboratory Synthesis
Laboratory-scale synthesis of (2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 2-methylbenzyl derivatives with chlorinating agents:
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From 2-methylbenzyl alcohol: The alcohol is first converted to the corresponding sulfonic acid, followed by chlorination with thionyl chloride or phosphorus pentachloride.
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From 2-methylphenol (o-cresol): Reaction with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.
Industrial Production
Industrial production methods typically employ:
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Chlorination of methanesulfonic acid: Using reagents such as thionyl chloride or phosgene in the presence of appropriate catalysts.
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One-pot synthesis: Direct sulfonylation and subsequent chlorination in a continuous process, optimized for higher yields and purity.
These methods are selected based on factors including cost-effectiveness, scalability, and environmental considerations.
Chemical Reactions and Applications
(2-Methylphenyl)methanesulfonyl chloride participates in a variety of chemical reactions, making it valuable in organic synthesis and pharmaceutical development.
Types of Reactions
The compound primarily engages in the following reaction types:
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Nucleophilic substitution reactions: With various nucleophiles to form:
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Sulfonamides (reaction with amines)
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Sulfonate esters (reaction with alcohols)
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Thiosulfonates (reaction with thiols)
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Elimination reactions: Under specific conditions, it can undergo elimination to form sulfene intermediates, which can further react with nucleophiles.
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Coupling reactions: Used in various cross-coupling methodologies for carbon-sulfur bond formation.
Applications in Organic Synthesis
(2-Methylphenyl)methanesulfonyl chloride serves as a versatile reagent in organic synthesis:
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Protective Group Chemistry: The compound can be used to protect alcohols and amines as their corresponding sulfonates and sulfonamides, respectively.
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Activating Agent: It activates hydroxyl groups for subsequent nucleophilic displacement reactions.
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Sulfonylating Agent: Introduces the methanesulfonyl group into various substrates .
Pharmaceutical Applications
The compound has found utility in pharmaceutical research and development:
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Drug Synthesis: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
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Enzyme Inhibitors: Employed in the preparation of enzyme inhibitors, including cytosolic phospholipase A2 inhibitors as mentioned in patent literature .
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Structure-Activity Relationship Studies: Its derivatives are studied for their biological activities in medicinal chemistry research.
Parameter | Classification |
---|---|
Signal Word | Danger |
Hazard Statements | H302-H314 (Harmful if swallowed, Causes severe skin burns and eye damage) |
Precautionary Statements | P280-P305 + P351 + P338-P310 |
GHS Symbols | GHS05, GHS07 (Corrosion, Exclamation mark) |
Water Hazard Class | 3 (self classification) - Highly water endangering |
Personal Protective Equipment
When handling (2-Methylphenyl)methanesulfonyl chloride, the following personal protective equipment is recommended :
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Eye protection: Goggles (European standard - EN 166)
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Face protection: Face shields
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Hand protection: Chemical-resistant gloves
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Respiratory protection: Full-face particle respirator type N100 (US)
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Body protection: Long-sleeved clothing
Comparison with Related Compounds
(2-Methylphenyl)methanesulfonyl chloride is part of a larger family of substituted methanesulfonyl chlorides, each with unique properties and applications.
Structural Analogs
Table 4: Comparison of (2-Methylphenyl)methanesulfonyl chloride with Related Compounds
Reactivity Differences
The positional isomers and halogenated derivatives of (2-methylphenyl)methanesulfonyl chloride exhibit differences in reactivity:
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Steric Effects: The ortho-methyl group in (2-methylphenyl)methanesulfonyl chloride creates steric hindrance near the reaction center, potentially affecting the rate and selectivity of nucleophilic substitution reactions.
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Electronic Effects: Halogenated derivatives (fluoro, bromo) exhibit altered electronic properties due to the electronegative substituents, which can influence reactivity and selectivity in various chemical transformations.
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Solubility Differences: Substitution patterns affect physical properties such as solubility in various solvents, which can impact reaction conditions and purification strategies.
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